(6R,7S)-Cefoperazone
CAS No.: 1315481-36-7
VCID: VC0193832
Molecular Formula: C20H20N6O7S4
Molecular Weight: 645.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . It is administered via intravenous or intramuscular injection and is effective in treating various infections, such as respiratory tract infections, peritonitis, skin infections, endometritis, and bacterial septicemia . Cefoperazone functions by interfering with bacterial cell wall synthesis, binding to penicillin-binding proteins (PBPs) and preventing peptidoglycan cross-linking . Cefoperazone is generally well-tolerated, but side effects such as diarrhea and skin rashes have been reported . It is contraindicated in individuals with hypersensitivity to any component of the product . Cefoperazone is available in several European countries, often under the name Sulperazon, and its clinical use has been discontinued in the U.S . Cefoperazone is known to interact with other drugs like alcohol, Probenecid, and Warfarin . Cefoperazone contains a N-methylthiotetrazole side chain and the chemical formula . Cefoperazone sodium, a related salt form, has an average weight of 667.65 and the chemical formula . Cefoperazone is one of the few cephalosporin antibiotics effective in treating Pseudomonas bacterial infections which are otherwise resistant to these antibiotics . |
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CAS No. | 1315481-36-7 |
Product Name | (6R,7S)-Cefoperazone |
Molecular Formula | C20H20N6O7S4 |
Molecular Weight | 645.7 g/mol |
IUPAC Name | (6R,7S)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1 |
Standard InChIKey | GCFBRXLSHGKWDP-ZMPRRUGASA-N |
SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Canonical SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Appearance | Off-White to Pale Beige Solid |
Purity | > 95% |
Synonyms | (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |
PubChem Compound | 7048630 |
Last Modified | Apr 15 2024 |
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